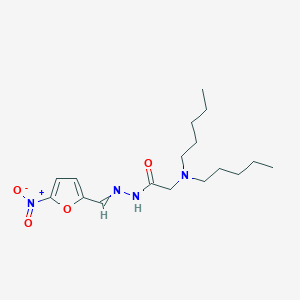
Pyrazine, 2,5-bis(4-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-bromophenyl)pyrazine is an organic compound characterized by a pyrazine ring substituted with two 4-bromophenyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods: The reaction can be optimized for large-scale production by adjusting parameters such as catalyst loading, temperature, and solvent choice .
化学反応の分析
Types of Reactions: 2,5-Bis(4-bromophenyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The pyrazine ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: Further functionalization can be achieved through additional coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
科学的研究の応用
2,5-Bis(4-bromophenyl)pyrazine has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological molecules and potential antimicrobial properties.
作用機序
The mechanism of action of 2,5-Bis(4-bromophenyl)pyrazine involves its interaction with molecular targets through its pyrazine ring and bromophenyl groups. These interactions can modulate various biological pathways, including DNA damage response and cell-wall stress in microorganisms .
類似化合物との比較
2,5-Bis(1-methylethyl)-pyrazine: Known for its antimicrobial activity.
4-Bromophenyl derivatives: Share similar substitution patterns and reactivity.
Uniqueness: 2,5-Bis(4-bromophenyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and medicinal chemistry .
特性
CAS番号 |
55453-06-0 |
|---|---|
分子式 |
C16H10Br2N2 |
分子量 |
390.07 g/mol |
IUPAC名 |
2,5-bis(4-bromophenyl)pyrazine |
InChI |
InChI=1S/C16H10Br2N2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H |
InChIキー |
FXTSBGYXBMNLRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


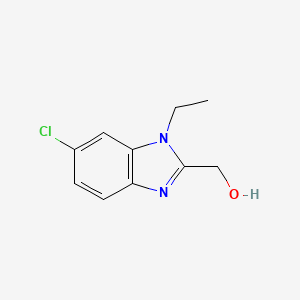
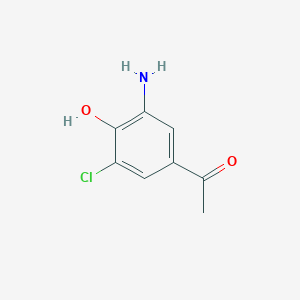
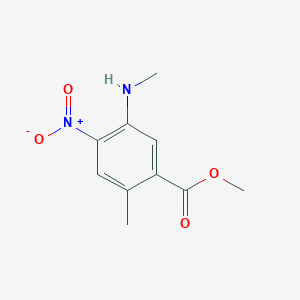
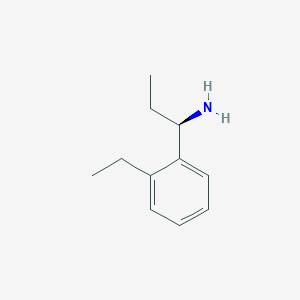
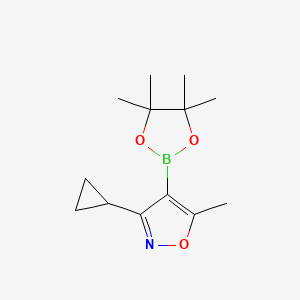
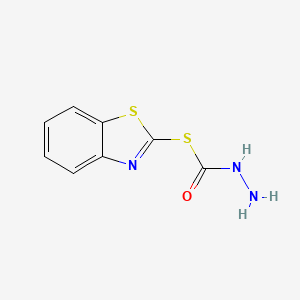
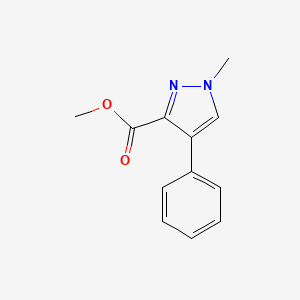

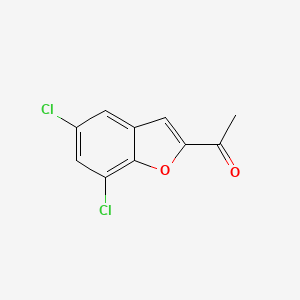
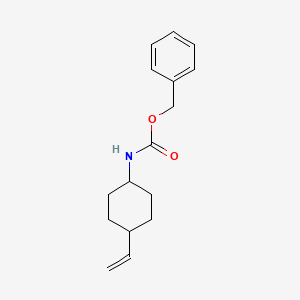
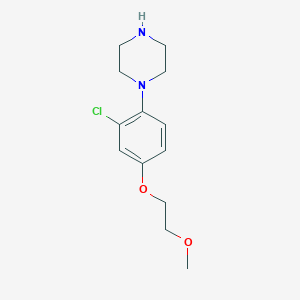
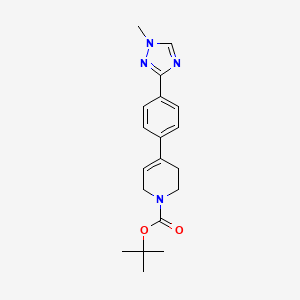
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)
